2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a phenyl group, which is a benzene ring attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves the following steps:
Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : This can be achieved by reacting phenylhydrazine with formic acid and thiourea under reflux conditions.
Thiolation: : The resulting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then reacted with chloroacetic acid in the presence of a base such as triethylamine to form the thiol derivative.
Coupling Reaction: : The thiol derivative is then coupled with 5-chloro-2-methylphenylamine using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, and the process would be monitored using analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Disulfides: : Formed from the oxidation of the thiol group.
Amines: : Formed from the reduction of nitro groups.
Substituted Phenyl Compounds: : Formed from substitution reactions on the phenyl ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism would depend on the specific application and target organism.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the triazole ring and the chloro-substituted phenyl group. Similar compounds include:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : Lacks the chloro-substituted phenyl group.
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide: : Similar structure but without the chlorine atom on the phenyl ring.
These compounds may have different biological activities and industrial applications due to their structural differences.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-7-8-13(18)9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPINKHKJDJPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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